molecular formula C10H8N2O3 B8409308 5-(3-Hydroxyphenyl)-4-oxazolecarboxamide

5-(3-Hydroxyphenyl)-4-oxazolecarboxamide

Cat. No. B8409308
M. Wt: 204.18 g/mol
InChI Key: VSWNOVVTLSNBQF-UHFFFAOYSA-N
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Patent
US05254576

Procedure details

5-(3-Methoxyphenyl)-4-oxazolecarboxamide (1.29 g, 5.9 mmol) was dissolved in dichloromethane (120 mL) and cooled to about 0° C. under N2. Boron tribromide solution (29 mL of 1 M in dichloromethane) was added dropwise and the solution stirred about 18 hours at room temperature. Methanol (10 mL) was added dropwise {caution: reacts vigorously}, and after being stirred 10 min the solution was concentrated onto SiO2 and chromatographed (elution with 20% methanol/ethyl acetate) to give the phenol 848 mg (70%), mp 202°-204° C.IR (KBr, cm-1) 3398, 3188, 3132, 1684, 1608, 1572, 1254, 1190, 866, 694, 618. 1H NMR (300 MHz, DMSO-d6)δ 6.82 to 6.85 (1H, m), 7.26 (1H, t, J=8.0 Hz) 7.56 to 7.69 (4H, m), 8.49 (1H, s), 9.66 (1H, s). 13C NMR 75 MHz, DMSO-d6) ppm 114.62, 116.95, 118.59, 128.08, 129.04, 129.52, 149.87, 151.10, 157.22, 162.80. m/e 205 (MH+).
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([C:9]2[O:13][CH:12]=[N:11][C:10]=2[C:14]([NH2:16])=[O:15])[CH:6]=[CH:7][CH:8]=1.B(Br)(Br)Br.CO>ClCCl>[OH:2][C:3]1[CH:4]=[C:5]([C:9]2[O:13][CH:12]=[N:11][C:10]=2[C:14]([NH2:16])=[O:15])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
1.29 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C1=C(N=CO1)C(=O)N
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
29 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution stirred about 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacts vigorously}
STIRRING
Type
STIRRING
Details
after being stirred 10 min the solution
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated onto SiO2
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
(elution with 20% methanol/ethyl acetate)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC=1C=C(C=CC1)C1=C(N=CO1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 848 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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